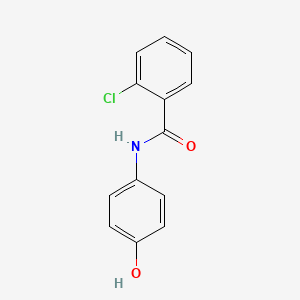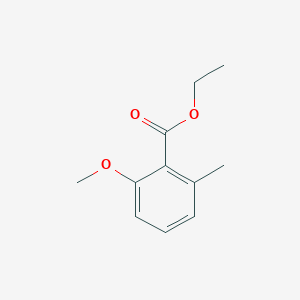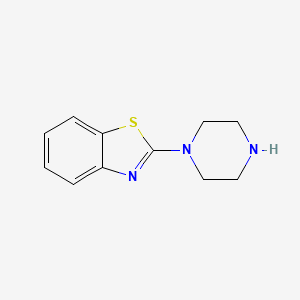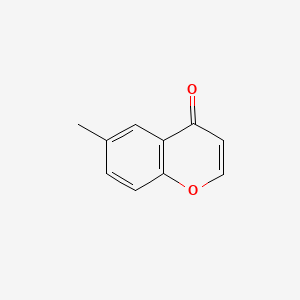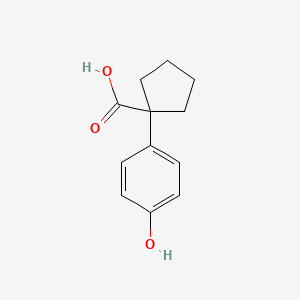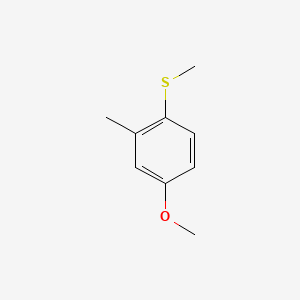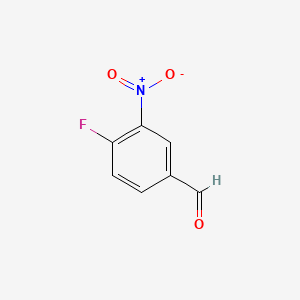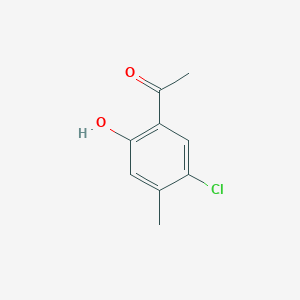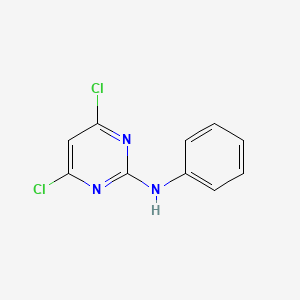
4,6-dicloro-N-fenilpirimidin-2-amina
Descripción general
Descripción
4,6-Dichloro-N-phenyl-2-pyrimidinamine, also known as DCPI, is a compound with the molecular formula C10H7Cl2N3 . It has a molecular weight of 240.093 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-N-phenyl-2-pyrimidinamine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines in ethanol at 160 °C under microwave irradiation for 10 min, is an aromatic nucleophilic substitution taking place via the corresponding Meisenheimer complexes, and affording 2-anilinopyrimidines .Physical And Chemical Properties Analysis
The compound has an average mass of 240.089 Da and a monoisotopic mass of 239.001709 Da . Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) data are available for this compound .Aplicaciones Científicas De Investigación
Medicina: Agentes antiproliferativos
4,6-dicloro-N-fenilpirimidin-2-amina sirve como precursor en la síntesis de compuestos con actividad antiproliferativa potencial contra líneas celulares cancerosas . Sus derivados se están explorando por su capacidad para inhibir la actividad de las quinasas, lo cual es crucial en la regulación del crecimiento y proliferación celular.
Agricultura: Fungicidas y plaguicidas
Los derivados de anilinopirimidina, sintetizados utilizando this compound, exhiben actividad biológica como fungicidas y plaguicidas . Desempeñan un papel significativo en la protección de los cultivos contra enfermedades fúngicas e infestaciones de plagas, contribuyendo a la productividad agrícola.
Ciencia de materiales: Síntesis de compuestos heterocíclicos
Este compuesto se utiliza en la ciencia de materiales para la síntesis de compuestos heterocíclicos . Estos compuestos tienen diversas aplicaciones, incluido el desarrollo de nuevos materiales con propiedades eléctricas, ópticas o mecánicas específicas.
Ciencia ambiental: Remediación ambiental
En la ciencia ambiental, se investigan compuestos relacionados con la this compound por su posible uso en procesos de remediación ambiental. Pueden ayudar en la desintoxicación y eliminación de sustancias peligrosas del medio ambiente.
Química analítica: Cromatografía y espectroscopia
El compuesto se utiliza en química analítica como estándar o reactivo en varios métodos cromatográficos y espectroscópicos . Ayuda a identificar y cuantificar sustancias dentro de mezclas complejas.
Bioquímica: Reconocimiento molecular
Los derivados de la this compound se estudian por su papel en los procesos de reconocimiento molecular . Estos procesos son fundamentales para comprender las interacciones biológicas a nivel molecular, como las interacciones enzima-sustrato o receptor-ligando.
Farmacología: Desarrollo de fármacos
En farmacología, este químico sirve como intermedio en el desarrollo de nuevos fármacos . Su versatilidad estructural permite la creación de una amplia gama de moléculas farmacológicamente activas.
Usos industriales: Intermediarios químicos
Industrialmente, la this compound es un intermedio valioso en la síntesis de diversos productos químicos . Se utiliza en la fabricación de tintes, resinas y otros productos químicos especiales.
Mecanismo De Acción
Target of Action
The primary target of 4,6-dichloro-N-phenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a crucial role in cell division. It is involved in centrosome maturation and separation, and it is critical for the formation and function of the bipolar mitotic spindle .
Mode of Action
4,6-dichloro-N-phenylpyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a critical site for its activation . The compound’s interaction with AURKA disrupts the normal function of the kinase, leading to alterations in cell division .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to an accumulation of cells in the G2/M phase, effectively halting cell division . The compound’s action on AURKA also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis .
Pharmacokinetics
The compound’s inhibitory effect on aurka suggests that it can reach its target in sufficient concentrations to exert its effects
Result of Action
The result of 4,6-dichloro-N-phenylpyrimidin-2-amine’s action is a reduction in clonogenicity, or the ability of cells to form colonies . This is due to the compound’s disruption of the cell cycle and induction of apoptosis . In HCT116 human colon cancer cells, the compound has been shown to induce caspase-mediated apoptotic cell death .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4,6-Dichloro-N-phenyl-2-pyrimidinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as a kinase inhibitor with antiproliferative activity against cancer cell lines . The compound’s interactions with enzymes and proteins are crucial for its function as a kinase inhibitor, affecting the phosphorylation processes within cells.
Cellular Effects
4,6-Dichloro-N-phenyl-2-pyrimidinamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a kinase inhibitor suggests that it can modulate signaling pathways that are critical for cell proliferation and survival . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of 4,6-Dichloro-N-phenyl-2-pyrimidinamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to downstream effects on various cellular processes, including cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-N-phenyl-2-pyrimidinamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-N-phenyl-2-pyrimidinamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4,6-Dichloro-N-phenyl-2-pyrimidinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, its effects on metabolic flux and metabolite levels can impact cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 4,6-Dichloro-N-phenyl-2-pyrimidinamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
4,6-Dichloro-N-phenyl-2-pyrimidinamine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role as a kinase inhibitor, as it needs to be present in the vicinity of its target kinases to exert its effects.
Propiedades
IUPAC Name |
4,6-dichloro-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNQNGMZAIUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347006 | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28230-48-0 | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



